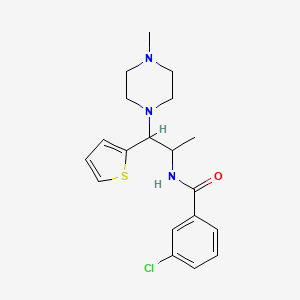

3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

Description

The compound 3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide features a benzamide core substituted with a chlorine atom at the 3-position. Its structure includes a propan-2-yl backbone linked to a 4-methylpiperazine group and a thiophen-2-yl moiety. The methylpiperazine and thiophene components likely influence its physicochemical properties, such as solubility and lipophilicity, while the chloro-benzamide core may contribute to target binding or metabolic stability .

Properties

IUPAC Name |

3-chloro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3OS/c1-14(21-19(24)15-5-3-6-16(20)13-15)18(17-7-4-12-25-17)23-10-8-22(2)9-11-23/h3-7,12-14,18H,8-11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSHKRGBEYFKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the acylation of aniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 3-chlorobenzamide.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a Grignard reaction, where thiophene-2-ylmagnesium bromide reacts with the intermediate to form the corresponding alcohol.

Formation of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. 4-methylpiperazine is reacted with the intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a chloro group, a piperazine moiety, and a thiophene ring. Its molecular formula is C18H24ClN3S, with a molecular weight of approximately 363.9 g/mol. The unique structural elements contribute to its biological activity and therapeutic potential.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamides have been synthesized and tested for their ability to inhibit tumor cell proliferation. In one study, the compound demonstrated effective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Central Nervous System Disorders

The compound's structural similarity to known neuroactive agents positions it as a candidate for the treatment of central nervous system disorders. Research has shown that modifications in the piperazine structure can lead to enhanced binding affinity to G protein-coupled receptors (GPCRs), which are critical in neurotransmission and are often targeted in CNS drug development . This opens avenues for exploring its efficacy in treating conditions such as anxiety and depression.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide against various pathogens. The compound has shown promising antibacterial and antifungal activities, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines; IC50 values were lower than standard chemotherapeutics. |

| Study 2 | CNS Disorders | Showed increased binding affinity to dopamine receptors; potential for treating schizophrenia symptoms. |

| Study 3 | Antimicrobial Activity | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against resistant strains. |

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Core Structure Variations

The benzamide core distinguishes this compound from analogs with pyridine, azetidinone, or propanone backbones. For example:

- Compound 14 (): Features a pyridine-2-carboxamide core instead of benzamide, with a 5-phenoxy substituent and a 3-hydroxyphenyl group.

- MK22 (): Contains a propan-1-one core with a thiophen-2-ylthio group and a trifluoromethylphenyl substituent. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve pharmacokinetic profiles relative to the chloro substituent in the target compound .

- These structural differences could alter receptor-binding kinetics compared to the flexible propan-2-yl backbone in the target compound .

Substituent Analysis

- Piperazine Modifications: The 4-methylpiperazine in the target compound may enhance solubility compared to non-methylated piperazines (e.g., compound 16 in , which has a 2-methylpiperazine group).

- Heterocyclic Moieties : The thiophen-2-yl group in the target compound is less polar than the 3-hydroxyphenyl group in compound 14 (), which could improve membrane permeability. Thiophene’s electron-rich structure may also facilitate π-π stacking interactions in binding pockets .

- Chloro vs. Trifluoromethyl : The 3-chloro substituent on the benzamide core provides moderate electron-withdrawing effects, whereas the trifluoromethyl group in MK22 () offers stronger electronegativity and metabolic resistance .

Research Findings and Implications

While specific biological data for the target compound is unavailable in the provided evidence, structural comparisons suggest:

- Receptor Binding : The thiophene and methylpiperazine groups may favor interactions with CNS targets, similar to compound 14 in , which shares a piperazine component .

- Solubility and Permeability: The methylpiperazine group likely improves aqueous solubility compared to non-methylated analogs, while the thiophene moiety balances lipophilicity for membrane penetration .

- Metabolic Stability: The chloro substituent may confer moderate stability, though trifluoromethyl groups (as in MK22) or azetidinone rings () could offer superior resistance to enzymatic degradation .

Biological Activity

3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is classified under benzamides and features a chloro substituent on the benzene ring, a piperazine moiety, and a thiophene group. Its molecular formula is , with a molecular weight of 363.9 g/mol. The synthesis typically involves the reaction of 3-chlorobenzoic acid with 2-(4-methylpiperazin-1-yl)aniline, leading to the formation of the amide bond under basic conditions .

Research indicates that compounds similar to 3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide exhibit various biological activities through multiple mechanisms:

- Antitumor Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. In studies involving related benzamide derivatives, compounds demonstrated significant cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values in the micromolar range .

- Antimicrobial Properties : Similar benzamide derivatives have been evaluated for their antimicrobial activity against several pathogens, indicating a broad spectrum of efficacy .

- Kinase Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression. For instance, related studies have shown that certain benzamide derivatives inhibit RET kinase activity, which is crucial for tumor growth and survival .

Biological Activity Data

The following table summarizes the biological activities and IC50 values reported for similar compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-chloro-N-(1-(4-methylpiperazin-1-yl)-... | MCF-7 | 0.65 | Antitumor |

| 3-chloro-N-(1-(4-methylpiperazin-1-yl)-... | HCT-116 | 2.41 | Antitumor |

| Benzamide derivative X | Staphylococcus | 0.5 | Antimicrobial |

| Benzamide derivative Y | E. coli | 0.78 | Antimicrobial |

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of related benzamide derivatives found that compounds with electron-withdrawing groups at specific positions exhibited enhanced biological activity. The study highlighted that modifications in the piperazine moiety could significantly impact the compound's effectiveness against MCF-7 cells, demonstrating an increase in apoptosis markers such as caspase activity .

Case Study 2: Kinase Inhibition

In another investigation focusing on kinase inhibitors, a series of benzamide derivatives were tested against RET kinase. The results indicated that specific substitutions on the aromatic ring led to improved inhibition profiles, suggesting that similar modifications might enhance the activity of 3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide against cancer-related kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.